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Compound of Interest

Compound Name: 2-Propylisonicotinic acid

Cat. No.: B1282791

Disclaimer: Experimental spectroscopic data for 2-Propylisonicotinic acid (CAS 57663-82-8)
is not readily available in published literature. The data presented in this guide is based on
established spectroscopic prediction software and should be considered theoretical.
Researchers are advised to confirm these predictions with experimental data.

Introduction

2-Propylisonicotinic acid, a derivative of isonicotinic acid, is a pyridine-4-carboxylic acid with
a propyl substituent at the 2-position. Its chemical structure suggests potential applications in
medicinal chemistry and materials science, necessitating a thorough understanding of its
physicochemical properties. Spectroscopic analysis is a cornerstone of molecular
characterization, providing detailed information about the structure, bonding, and electronic
properties of a compound. This technical guide provides a summary of the predicted
spectroscopic data for 2-Propylisonicotinic acid and outlines general experimental protocols

for its analysis.

Compound Information:
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Parameter Value

IUPAC Name 2-propylpyridine-4-carboxylic acid
CAS Number 57663-82-8

Molecular Formula CoH11NO:2

Molecular Weight 165.19 g/mol

SMILES CCCC1=NC=CC(=C1)C(=0)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Propylisonicotinic
acid. These predictions were generated using a combination of freely available spectroscopic
prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~10.5-12.0 brs 1H -COOH
~8.65 d 1H H-6 (Pyridine)
~7.80 S 1H H-3 (Pyridine)
~7.70 d 1H H-5 (Pyridine)
~2.85 t 2H -CH2-CH2-CHs
~1.75 sext 2H -CH2-CH2-CHs
~0.95 t 3H -CH2-CH2-CHs

Predicted 3C NMR Data (Solvent: CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~168.0 -COOH
~160.0 C-2 (Pyridine)
~150.0 C-6 (Pyridine)
~145.0 C-4 (Pyridine)
~122.0 C-3 (Pyridine)
~120.0 C-5 (Pyridine)
~38.0 -CH2-CH2-CHs
~22.0 -CH2-CH2-CHs
~14.0 -CH2-CH2-CHs

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
Wavenumber (cm~—2) Intensity Assignment

O-H stretch (Carboxylic acid

2500-3300 Broad, Strong )

dimer)
2960-2850 Medium C-H stretch (Aliphatic)

C=0 stretch (Carboxylic acid
~1710 Strong )

dimer)

] C=C, C=N stretch (Pyridine

~1600, ~1560 Medium ]

ring)
~1465 Medium C-H bend (Aliphatic)
~1300 Medium O-H bend (in-plane)
~1200 Strong C-O stretch
~920 Broad, Medium O-H bend (out-of-plane)
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Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron lonization - El)

miz Relative Intensity (%) Assighment
165 ~80 [M]* (Molecular lon)
150 ~20 [M - CHs]*

[M - CzHs]* or [M - COOH +
136 ~100

H]*+
122 ~40 [M - C3H7]*
120 ~30 [M - COOH]*
78 ~50 [Pyridine]* fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Propylisonicotinic acid is expected to be similar to that of
isonicotinic acid, with potential minor shifts due to the alkyl substituent. The primary
absorptions are due to T — T* transitions within the pyridine ring and the carbony! group.

Predicted UV-Vis Absorption Maxima (in Ethanol)

Molar Absorptivity (g, .
Amax (nm) Loy 1 Transition
‘mol~t:cm~

~215 ~10,000 m—-T

~265 ~5,000 m-T

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-
Propylisonicotinic acid.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-Propylisonicotinic acid in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For *H NMR, a standard pulse sequence is used. For 3C NMR, a proton-
decoupled pulse sequence is typically employed to simplify the spectrum.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the peaks in the H NMR
spectrum to determine the relative number of protons.

IR Spectroscopy

o Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the
compound with dry potassium bromide and pressing it into a thin, transparent disk.
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid
sample directly on the ATR crystal.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted
from the sample spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be
used. For less volatile compounds, electrospray ionization (ESI) from a solution may be
more appropriate.

« lonization: lonize the sample using a suitable method, such as Electron lonization (El) or
Electrospray lonization (ESI).
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the fragmentation pattern.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 2-Propylisonicotinic acid in a suitable UV-
transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen
to give an absorbance reading between 0.1 and 1.0.

o Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm
using a dual-beam spectrophotometer. Use the pure solvent as a reference.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) and determine the
molar absorptivity (¢) if the concentration is known.

Visualizations
General Experimental Workflow
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Caption: General workflow for the synthesis and spectroscopic analysis of 2-
Propylisonicotinic acid.

Relationship between Spectroscopic Techniques
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Caption: Relationship between spectroscopic techniques and the structural information
obtained.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 2-Propylisonicotinic acid based on predictive methods. The presented data and
general protocols serve as a valuable resource for researchers and scientists in the fields of
chemistry and drug development. It is crucial to reiterate that the provided spectroscopic data is
theoretical and awaits experimental verification for definitive structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Propylisonicotinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282791#spectroscopic-analysis-of-2-
propylisonicotinic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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